6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile
Description
The compound 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile is a heterocyclic molecule featuring a bipyridine core substituted with a sulfanyl-linked 6-chloropyridinylmethyl group and a nitrile moiety. The sulfanyl (S–CH2) bridge enhances conformational flexibility, while the nitrile group may influence electronic properties and intermolecular interactions.
Properties
Molecular Formula |
C17H11ClN4S |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-[(6-chloropyridin-3-yl)methylsulfanyl]-6-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H11ClN4S/c18-16-4-1-12(10-21-16)11-23-17-14(9-19)2-3-15(22-17)13-5-7-20-8-6-13/h1-8,10H,11H2 |
InChI Key |
ZJZNBAJSZAMNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile typically involves a multi-step process. One common method starts with the chlorination of pyridine to obtain 6-chloropyridine. This intermediate is then reacted with a suitable thiol to introduce the sulfanyl group. The resulting compound is further reacted with 2,4’-bipyridine and a cyanating agent to introduce the carbonitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridines.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile exhibit significant pharmacological properties. For instance, studies have shown that derivatives of bipyridine compounds can act as allosteric modulators of metabotropic glutamate receptors, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that modifications to bipyridine structures enhance their binding affinity to target receptors, leading to improved therapeutic outcomes in preclinical models of anxiety and depression .
Agricultural Applications
The compound also shows promise as an agrochemical. It can function as an insecticide or herbicide due to its ability to disrupt pest physiology. The chloropyridine moiety is known for its efficacy against a range of agricultural pests.
Data Table: Efficacy of Similar Compounds in Pest Control
Mechanism of Action
The mechanism of action of 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bipyridine core can chelate metal ions, which is crucial in its role as a ligand in coordination chemistry .
Comparison with Similar Compounds
Structural Analogues with Bipyridine-Carbonitrile Cores
4-(2,4-Dichlorophenyl)-6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitrile
- Structure : Features a dichlorophenyl and indole substituent instead of the chloropyridinylmethyl-sulfanyl group.
- Crystallography: Monoclinic $ P2_1/c $ space group with $ a = 10.0307 \, \text{Å}, b = 22.446 \, \text{Å}, c = 17.932 \, \text{Å}, \beta = 90.991^\circ $. Intermolecular C–H···Cl hydrogen bonding stabilizes the crystal lattice .
- Synthesis: Microwave-assisted reaction with urea oxalate in ethanol .
6-Thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile
- Structure : Replaces the sulfanyl group with a thioxo (C=S) group, forming a dihydropyridine system.
- Reactivity: Undergoes Thorpe-Ziegler cyclization with active halogen reagents to yield thieno[2,3-b]pyridines .
- Spectroscopy : Characterized by IR (ν$_{C≡N}$ ≈ 2220 cm$^{-1}$) and $ ^1\text{H} $-NMR (pyridinyl protons at δ 7.5–8.5 ppm) .
[2,2'-Bipyridine]-5-carbonitrile Derivatives
- Example: 4-(4-Aminophenyl)-6-methoxy-3'-methyl-[2,2'-bipyridine]-5-carbonitrile.
- Key Features: Substituted with aminophenyl and methoxy groups, altering solubility and electronic properties. Molecular formula $ \text{C}{19}\text{H}{16}\text{N}_4\text{O} $, molar mass 316.36 g/mol .
Functional and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
Electronic Effects :
- The nitrile group in all compounds withdraws electron density, polarizing the bipyridine core.
- Sulfanyl and thioxo groups differ in electronegativity (S–CH2 vs. C=S), affecting charge distribution and reactivity.
Reactivity Trends :
- The sulfanyl group in the target compound may undergo oxidation to sulfoxide or nucleophilic substitution.
- Thioxo derivatives (e.g., 6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile) are prone to cyclization, forming fused heterocycles like thieno[2,3-b]pyridines .
Biological Activity
The compound 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile is a bipyridine derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure includes a bipyridine core substituted with a chloropyridine moiety and a sulfanyl group. The presence of the nitrile functional group enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds similar to 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile often interact with various biological pathways:
- Inhibition of Kinases : Many bipyridine derivatives have been identified as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation. For instance, studies have shown that certain bipyridines can inhibit the PI3K/AKT signaling pathway, which is significant in cancer biology .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially reducing oxidative stress in cells .
- Antimicrobial Properties : There is emerging evidence that bipyridine derivatives exhibit antimicrobial activity against various pathogens, suggesting their utility in treating infections .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study investigating the effects of similar bipyridine compounds on cancer cell lines revealed significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via the activation of caspases .
- Neuroprotection : Research involving neuroprotective agents has highlighted the potential of bipyridine derivatives in protecting dopaminergic neurons from degeneration. In vitro studies showed that these compounds could reduce cell death induced by neurotoxic agents such as MPTP .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of bipyridine derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum potential for these compounds in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
